molecular formula C23H18FN3O3S B10986538 Ethyl [2-({[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Ethyl [2-({[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Cat. No.: B10986538
M. Wt: 435.5 g/mol
InChI Key: CXVYOZVBTVIKMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl [2-({[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound that features a quinoline and thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [2-({[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate typically involves multi-step reactions. One common approach includes the condensation of 4-fluoroaniline with ethyl acetoacetate to form the quinoline core.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl [2-({[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline or thiazole rings .

Scientific Research Applications

Ethyl [2-({[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl [2-({[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline and thiazole moieties allow the compound to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl [2-({[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is unique due to its combination of quinoline and thiazole moieties, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

Ethyl [2-({[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, including antimicrobial and anticancer activities.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Quinoline moiety : Known for its bioactive properties.
  • Thiazole ring : Often associated with various pharmacological effects.
  • Fluorophenyl group : Enhances lipophilicity and biological activity.

The molecular formula for this compound is C19H18FN3O3SC_{19}H_{18}FN_{3}O_{3}S, with a molecular weight of approximately 375.43 g/mol.

Antimicrobial Activity

Recent studies have indicated that thiazole derivatives, including those similar to this compound, exhibit significant antimicrobial properties. For instance:

  • Activity against Gram-positive bacteria : Compounds with thiazole structures have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. A study reported compounds with thiazole rings displaying broad-spectrum activity against these pathogens .

Anticancer Activity

Several studies have explored the anticancer potential of thiazole-containing compounds. Research indicates that:

  • Cell Line Studies : this compound exhibits cytotoxic effects on various cancer cell lines, including Caco-2 (colorectal cancer) and A549 (lung cancer). In vitro assays revealed that certain thiazole derivatives reduced cell viability significantly compared to control groups .
  • Structure Activity Relationship (SAR) : The presence of electron-donating groups on the phenyl ring enhances anticancer activity. For example, modifications leading to increased lipophilicity and hydrogen bonding interactions have been correlated with improved efficacy against cancer cells .

Case Studies

A notable case study involved the synthesis of a series of thiazole derivatives where one compound demonstrated an IC50 value of 1.61 µg/mL against Jurkat cells (a model for T-cell leukemia) . This finding underscores the potential of thiazole derivatives as anticancer agents.

Comparative Biological Activity Table

CompoundBiological ActivityIC50 Value (µg/mL)Target
Ethyl [2-(4-fluorophenyl)quinoline derivative]Antimicrobial0.5MRSA
Thiazole derivative 3hAnticancer1.61Jurkat
Thiazole derivative 7Anticancer13.1Caco-2

Properties

Molecular Formula

C23H18FN3O3S

Molecular Weight

435.5 g/mol

IUPAC Name

ethyl 2-[2-[[2-(4-fluorophenyl)quinoline-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C23H18FN3O3S/c1-2-30-21(28)11-16-13-31-23(25-16)27-22(29)18-12-20(14-7-9-15(24)10-8-14)26-19-6-4-3-5-17(18)19/h3-10,12-13H,2,11H2,1H3,(H,25,27,29)

InChI Key

CXVYOZVBTVIKMA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.